molecular formula C21H19N3O4 B557084 FMOC-L-Histidine CAS No. 116611-64-4

FMOC-L-Histidine

Cat. No. B557084
M. Wt: 377.4 g/mol
InChI Key: SIRPVCUJLVXZPW-IBGZPJMESA-N
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Description

FMOC-L-Histidine is an essential amino acid that plays an important role in mitochondrial glutamine transport and has potential of abolishing oxidative stress caused by brain edema . It promotes zinc uptake in human erythrocytes and also has potential as an antioxidant therapy for acute mammary inflammation in cattle . It is an amino acid-containing building block .


Synthesis Analysis

Histidine can modulate the assembly behavior of Fmoc diphenylalanine peptide (Fmoc–F–F) and induce enzyme-like catalysis .


Molecular Structure Analysis

The FMOC-L-Histidine molecule contains a total of 50 bond(s) There are 31 non-H bond(s), 19 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s) and 1 .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Physical And Chemical Properties Analysis

The Fmoc group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC . The Fmoc derivatives yield several amino acid specific fragment ions which opened the possibility to select amino acid specific MRM transitions .

Scientific Research Applications

  • FMOC-L-Histidine derivatives are used in the self-assembly of bioactive peptides, such as L-carnosine, into amyloid fibrils, which have potential applications in understanding biological roles and interactions of peptides with metal ions (Castelletto et al., 2011).

  • FMOC-L-Histidine has been employed in the synthesis of peptides for the study of amino acid modifications, such as methylation, and their impact on peptide function and immune response (Eifler et al., 2004).

  • The synthesis and application of FMOC-His derivatives have been explored to minimize racemization during peptide coupling and esterification, enhancing the efficiency and accuracy of peptide synthesis (Mergler et al., 2001).

  • Researchers have developed light-sensitive histidine building blocks for peptide synthesis, where the imidazole side chain is coordinated to a ruthenium complex, allowing for photodeprotection and control of peptide activity (Mosquera et al., 2015).

  • FMOC-L-Histidine has been used in the synthesis of phosphohistidine analogues, which are essential for understanding bacterial signaling and eukaryotic protein function, particularly in the context of phosphorylation (McAllister & Webb, 2012).

  • The development of novel FMOC-His derivatives with acid-sensitive protecting groups has been reported, which improves the ease and versatility of peptide synthesis (Barlos et al., 1991).

  • FMOC-L-Histidine is also important in the synthesis of inhibitors like α-fluoromethylhistidine di-hydrochloride, which has applications in inhibiting histidine decarboxylase, with implications for the study of histamine metabolism and drug development (Considine et al., 2017).

  • It has been used in amino acid analysis by high-performance liquid chromatography, enabling the simultaneous deproteinization and derivatization of plasma's free amino acids (Jámbor & Molnár-Perl, 2009).

Future Directions

Histidine can modulate the assembly behavior of Fmoc diphenylalanine peptide (Fmoc–F–F) and induce enzyme-like catalysis . This highlights the potential of histidine as a modulator in amyloid-like assembly of peptide nanomaterials exerting enzyme-like catalysis .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRPVCUJLVXZPW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CN4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427070
Record name FMOC-L-Histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FMOC-L-Histidine

CAS RN

116611-64-4
Record name FMOC-L-Histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
SS Abolmaali, A Tamaddon, H Najafi… - Journal of Inorganic and …, 2014 - Springer
… Different concentrations of the activated fmoc l-histidine subsequently reacted with 1 ml of 1 % PEI … for different concentrations of the activated fmoc-l-histidine according to Table 1. …
Number of citations: 22 link.springer.com
SS Abolmaali, AM Tamaddon, S Mohammadi… - Materials Science and …, 2016 - Elsevier
… To this aim, imidazole moieties were introduced to the polymer by Fmoc-l-histidine using carbodiimide chemistry. It was hypothesized the nanogels loaded with methotrexate (MTX), a …
Number of citations: 33 www.sciencedirect.com
H Najafi, SS Abolmaali, B Owrangi, Y Ghasemi… - Macromolecular …, 2015 - Springer
… TNBS assay was used to monitor the residual primary amine content of bPEI which decreased progressively during reaction with an increase in the molar ratio of Fmoc-L-histidine (…
Number of citations: 26 link.springer.com
DA Wellings, E Atherton - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter discusses standard Fmoc protocols. This chapter describes standard protocols for Fmoc solid-phase peptide synthesis. It discusses Fmoc-amino acid …
Number of citations: 369 www.sciencedirect.com
E Yilmaz, J Billing, B Boyd, P Möller… - Journal of separation …, 2009 - Wiley Online Library
… Here, a model system with an amino acid (Fmoc-L-Histidine) is presented. This new approach entails the imprinting of templates that are bound to support materials. It is shown that the …
RS Warlow, P Rajasekariah, P Lambert, J Morgan… - Biochemistry, 1994 - ACS Publications
… In a separate flask, 0.36 g of Fmoc-L-histidine (Fmoc-OH) was dissolved in 2-3 mL of DMF, with gentle mixing and warming at 37 C. In another flask 2-3 mL of DMF was added to 0.12 g …
Number of citations: 4 pubs.acs.org
M Dwidar, Y Seike, S Kobori, C Whitaker… - Journal of the …, 2019 - ACS Publications
… Fmoc-l-histidine (Watanabe Chemical Industry) was coupled to the matrix as previously … The matrix was suspended in 5 mL of DMF containing 30 μmol of Fmoc-l-histidine and 30 μmol …
Number of citations: 67 pubs.acs.org
H Zhang, K Liu, S Li, X Xin, S Yuan, G Ma, X Yan - ACS nano, 2018 - ACS Publications
… In addition, the type of amino acids can be extended to others, such as Fmoc-l-histidine, Fmoc-l-proline, and Fmoc-l-tryptophan for the formation of well-defined NPs (Figures S1 and S4)…
Number of citations: 173 pubs.acs.org
H Zhang, G Zhang, J Xu, Y Wen, W Ding… - Chinese Journal of …, 2016 - Springer
… In addition, other amino acid functionalized polyfluorenes like poly(Fmoc-L-histidine), poly(Fmoc-Lserine) and poly(Fmoc-L-proline) presented fluorescent and ultraviolet responses of …
Number of citations: 16 link.springer.com
SG Summerfield, KA Cox, SJ Gaskell - Journal of the American Society for …, 1997 - Elsevier
Low energy collisionally activated dissociations (CAD) of doubly protonated peptides incorporating cysteic acid and arginine residues have been studied. Deuterium labeling …
Number of citations: 55 www.sciencedirect.com

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